molecular formula C5H9NO4S B8266561 3-Isothiazolidinecarboxylic acid, methyl ester, 1,1-dioxide, (S)- CAS No. 147878-92-0

3-Isothiazolidinecarboxylic acid, methyl ester, 1,1-dioxide, (S)-

Cat. No.: B8266561
CAS No.: 147878-92-0
M. Wt: 179.20 g/mol
InChI Key: UETBQZUGBOZWRA-BYPYZUCNSA-N
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Description

3-Isothiazolidinecarboxylic acid, methyl ester, 1,1-dioxide, (S)- is a chemical compound with a complex structure that includes a five-membered ring containing sulfur and nitrogen atoms. This compound is known for its diverse applications in various fields, including chemistry, biology, medicine, and industry.

Preparation Methods

The synthesis of 3-Isothiazolidinecarboxylic acid, methyl ester, 1,1-dioxide, (S)- involves several steps. One common synthetic route includes the reaction of appropriate starting materials under specific conditions to form the desired product. The reaction conditions typically involve controlled temperatures and the use of catalysts to facilitate the reaction. Industrial production methods may vary, but they generally follow similar principles to ensure the efficient and scalable production of the compound.

Chemical Reactions Analysis

3-Isothiazolidinecarboxylic acid, methyl ester, 1,1-dioxide, (S)- undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield sulfoxides or sulfones, while reduction reactions may produce thiols or sulfides.

Scientific Research Applications

This compound has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology, it may be studied for its potential biological activities, such as antimicrobial or anticancer properties. In medicine, it could be explored for its therapeutic potential in treating various diseases. In industry, it may be used in the production of specialty chemicals or as a catalyst in certain reactions.

Mechanism of Action

The mechanism of action of 3-Isothiazolidinecarboxylic acid, methyl ester, 1,1-dioxide, (S)- involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved can vary depending on the specific application and context in which the compound is used.

Comparison with Similar Compounds

3-Isothiazolidinecarboxylic acid, methyl ester, 1,1-dioxide, (S)- can be compared with other similar compounds, such as thiazoles and isothiazoles. These compounds share structural similarities but may differ in their chemical properties and applications. For example, thiazoles are known for their aromaticity and are commonly found in various biologically active molecules. Isothiazoles, on the other hand, have a different arrangement of sulfur and nitrogen atoms in the ring, which can lead to different reactivity and applications.

Properties

IUPAC Name

methyl (3S)-1,1-dioxo-1,2-thiazolidine-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H9NO4S/c1-10-5(7)4-2-3-11(8,9)6-4/h4,6H,2-3H2,1H3/t4-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UETBQZUGBOZWRA-BYPYZUCNSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1CCS(=O)(=O)N1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)[C@@H]1CCS(=O)(=O)N1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H9NO4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601167394
Record name 3-Isothiazolidinecarboxylic acid, methyl ester, 1,1-dioxide, (S)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601167394
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

179.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

147878-92-0
Record name 3-Isothiazolidinecarboxylic acid, methyl ester, 1,1-dioxide, (S)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=147878-92-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Isothiazolidinecarboxylic acid, methyl ester, 1,1-dioxide, (S)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601167394
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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